

# Core Anti-inflammatory Mechanisms of Corilagin

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Corilagin (Standard)

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The table below summarizes the primary anti-inflammatory mechanisms of corilagin identified in recent studies:

Mechanism	Biological Target/Pathway	Key Findings	Experimental Model
<b>Inhibition of NLRP3 Inflammasome Activation</b>	Olfr2/Adcy3/TLR4 → NF-κB (priming) → NLRP3/NEK7/ASC → Caspase-1 → IL-1β, IL-18, GSDMD (pyroptosis) [1].	Reduced serum lipids, alleviated aortic pathology, decreased lipid deposition, and suppressed expression of Olfr2 pathway molecules and pyroptosis-related proteins (GSDMD-N) [1].	<i>In vivo</i> : ApoE <sup>-/-</sup> mice (atherosclerosis model); <i>In vitro</i> : Ana-1 murine macrophages and mouse Bone Marrow-Derived Macrophages (BMDMs) [1].

Mechanism	Biological Target/Pathway	Key Findings	Experimental Model
<b>Modulation of Metabolic Pathways</b>	Multiple pathways involving glucose, lipid, and amino acid metabolism [2].	Induced 20, 9, 11, 7, 16, 19, 14, 15, and 16 differential metabolites in the intestine, lung, kidney, stomach, heart, liver, hippocampus, cerebral cortex, and serum, respectively [2].	Mouse models analyzed via GC-MS [2].
<b>Direct Inhibition of ERAP1 Enzyme</b>	Binds non-covalently to the active site of ERAP1, competitively inhibiting its activity without affecting the homologous enzyme ERAP2 [3].	Reversed endoplasmic reticulum stress and disturbances in antigen presentation induced by overactive ERAP1 in an HLA-B27-mediated Ankylosing Spondylitis (AS) cell model [3].	<i>In vitro</i> : Enzyme activity assays, cellular models of AS [3].

## Experimental Protocols for Key Studies

### Studying the NLRP3 Inflammasome Pathway

This methodology is used to investigate corilagin's effect on the Olfr2-NLRP3 pathway in atherosclerosis.

- **In Vivo Model Setup**
  - **Animals:** ApoE<sup>-/-</sup> mice are used to model atherosclerosis [1].
  - **Induction:** Mice are fed a **high-fat, high-cholesterol diet** to induce disease progression [1].
  - **Treatment:** Corilagin is administered to the treatment group. A positive control group (e.g., aspirin) and a model control group (disease model without treatment) are included for comparison [1].
- **In Vitro Cell Culture & Stimulation**
  - **Cell Lines:** Utilizes **Ana-1 murine macrophage cell line** and primary mouse **Bone Marrow-Derived Macrophages (BMDMs)** [1].

- **Culture Conditions:** Cells are maintained in **RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)** at 37°C with 5% CO<sub>2</sub> [1].
- **Inflammation Induction:** Cells are stimulated with **Lipopolysaccharides (LPS) at 1µg/ml** and **Oxidized Low-Density Lipoprotein (Ox-LDL) at 100µg/ml** for 24 hours to mimic inflammatory conditions [1].
- **Intervention:** Cells are treated with varying concentrations of corilagin (e.g., 25µg/ml, 50µg/ml, 100µg/ml) post-stimulation [1].
- **Genetic Manipulation (for Mechanistic Validation)**
  - **Lentiviral Vectors:** Ana-1 cells are infected with lentivirus constructs for **Olfr2-overexpression (Olfr2-OE)** or **Olfr2-knockdown (Sh-Olfr2)**, alongside their respective controls (Ctrl-OE, Sh-Ctrl) [1].
  - **Selection:** Transduced cells are selected using **puromycin (2µg/ml)** for two weeks to establish stable cell lines [1].
- **Key Outcome Measurements**
  - **Protein Analysis:** Measure expression levels of proteins in the Olfr2 pathway, NLRP3 inflammasome components (NLRP3, ASC, Caspase-1), and pyroptosis markers (GSDMD, GSDMD-N) via Western Blot [1].
  - **Cytokine Detection:** Quantify levels of active pro-inflammatory cytokines like **IL-1β** and **IL-18** using ELISA [1].
  - **Histological Analysis:** Examine aortic tissues for pathological changes and lipid deposition (e.g., Oil Red O staining) [1].
  - **Gene Expression:** Validate genetic manipulation efficiency and measure gene expression of targets via **Quantitative Real-Time PCR (RT-qPCR)** [1].

## Identifying ERAP1 as a Direct Target

This protocol outlines the process of discovering and validating ERAP1 as a direct molecular target of corilagin.

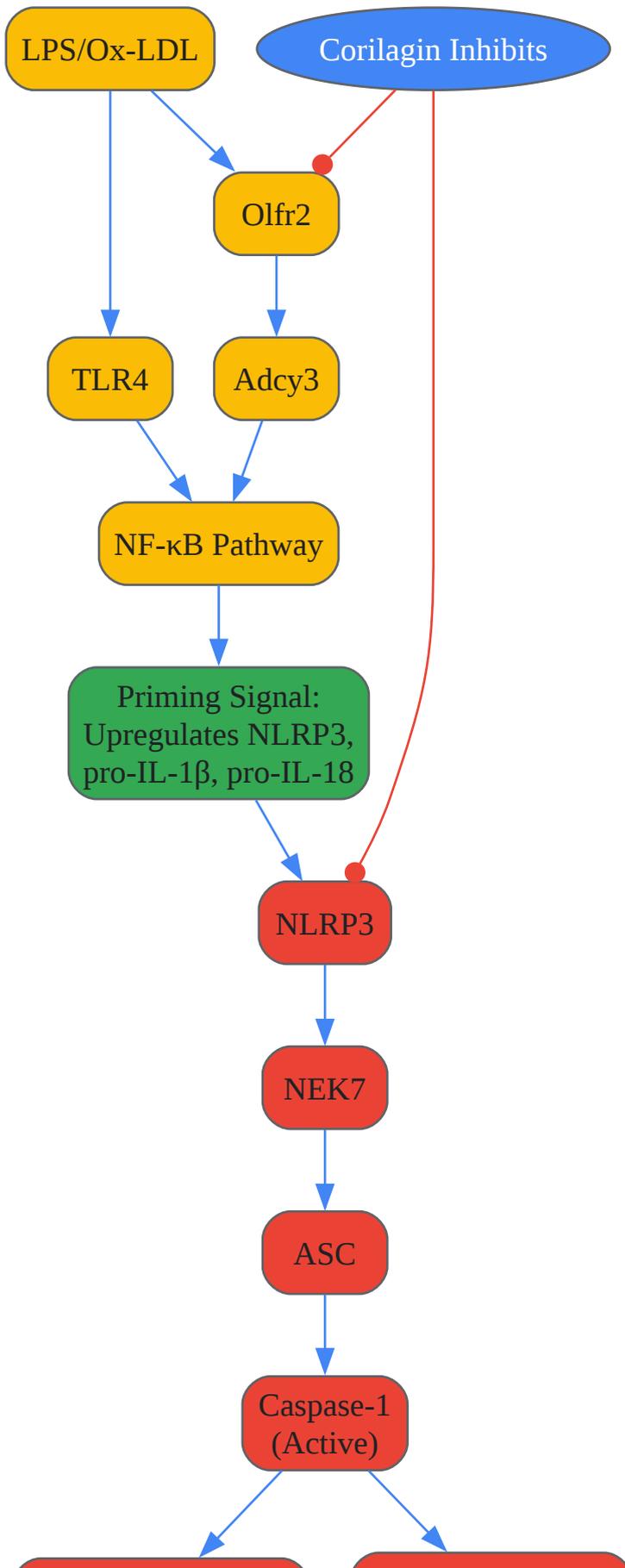
- **Protein Preparation and Screening**
  - **Expression & Purification:** The wild-type ERAP1 protein (and related mutants) is expressed in **HEK293F cells** and purified using **Ni-NTA, anion exchange, and size exclusion chromatography** [3].
  - **Inhibitor Screening:** A high-throughput screen of a natural product library (~200,000 molecules) is performed to identify ERAP1 inhibitors. Corilagin is identified as a hit from this screen [3].
- **Enzymatic Activity and Selectivity Assays**
  - **Activity Measurement:** ERAP1 enzymatic activity is measured with and without corilagin to determine the level of inhibition [3].

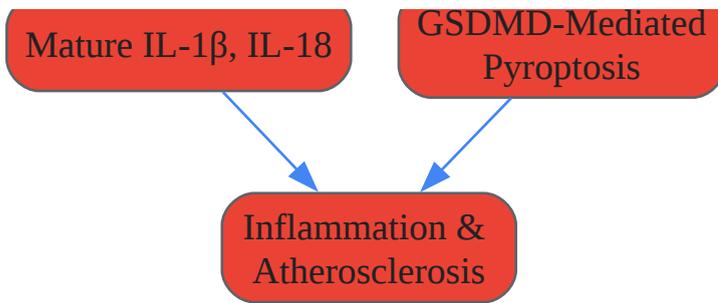
- **Selectivity Testing:** Corilagin is tested against the homologous enzyme **ERAP2** and other proteases to confirm its selectivity for ERAP1 [3].
- **Binding Interaction Studies**
  - **Cellular Level:** Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm the interaction between corilagin and ERAP1 within cells [3].
  - **Protein Level: Surface Plasmon Resonance (SPR)** or similar biophysical methods are employed to characterize the binding affinity (e.g., KD value) and kinetics, demonstrating a direct and non-covalent interaction [3].
  - **Mode of Inhibition:** Biochemical experiments and structural analysis (e.g., molecular docking) are used to determine that corilagin acts as a **competitive inhibitor** at the enzyme's active site [3].
- **Functional Cellular Assays**
  - **Disease Model:** An **HLA-B27-mediated Ankylosing Spondylitis (AS) cell model** is used [3].
  - **Intervention:** The model is treated with corilagin to assess if it can reverse the **endoplasmic reticulum stress** and disruptions in **antigen presentation** caused by overactive ERAP1 [3].

## Signaling Pathway Visualizations

The following diagrams, defined using the DOT language, illustrate the key anti-inflammatory pathways of corilagin.

## Corilagin Inhibits NLRP3 Inflammasome Activation via the Olfr2 Pathway

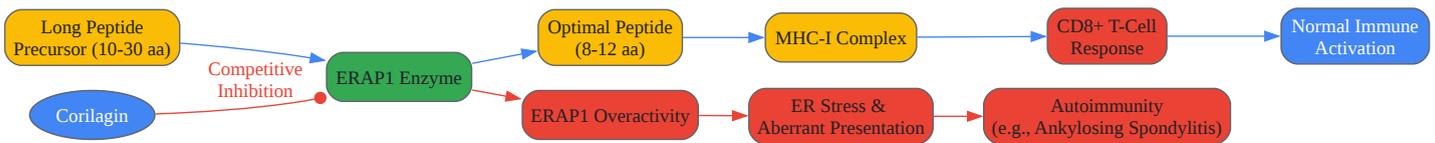




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*Diagram 1: Corilagin suppresses NLRP3 inflammasome activation and pyroptosis by inhibiting the Olfr2 pathway and inflammasome assembly.*

## Corilagin Directly Binds and Inhibits ERAP1



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*Diagram 2: Corilagin binds ERAP1 to prevent over-processing of antigen peptides, restoring normal immune presentation.*

## Interpretation of Key Findings

The provided diagrams and data can be interpreted as follows:

- **Multi-Target Action:** The mechanisms in Diagrams 1 and 2 are not mutually exclusive. Corilagin likely exerts its broad anti-inflammatory effects by simultaneously targeting different pathways (innate immune inflammasome activation and adaptive immune antigen presentation) [1] [3].
- **Therapeutic Implications:** Inhibiting the NLRP3 inflammasome addresses the inflammatory driver of diseases like atherosclerosis [1]. Meanwhile, targeting ERAP1 offers a novel strategy for treating "MHC-I-opathies" such as Ankylosing Spondylitis, for which upstream therapeutics are limited [3].

- **Experimental Design:** The protocols highlight the importance of using both *in vivo* disease models and *in vitro* cell-based assays to validate efficacy and mechanism. Genetic manipulation (e.g., knockdown/overexpression) is crucial for confirming the specific role of a suspected target like Olfr2 [1].

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## References

1. Corilagin alleviates atherosclerosis by inhibiting NLRP3 ... [frontiersin.org]
2. Comprehensive Analysis of Metabolic Changes in Mice ... [pubmed.ncbi.nlm.nih.gov]
3. Corilagin regulates antigen processing and presentation ... [sciencedirect.com]

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